![molecular formula C10H11BrN2O4 B1469976 Diethyl 5-Bromopyrimidine-4,6-dicarboxylate CAS No. 1820687-49-7](/img/structure/B1469976.png)
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
Overview
Description
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate (CAS# 1820687-49-7) is a research chemical . It is also known as 5-bromopyrimidine-4,6-dicarboxylic acid diethyl ester .
Molecular Structure Analysis
The molecular weight of Diethyl 5-Bromopyrimidine-4,6-dicarboxylate is 303.11 . The molecular formula is C10H11BrN2O4 . The InChI code is 1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 5-Bromopyrimidine-4,6-dicarboxylate include a molecular weight of 303.11 , a molecular formula of C10H11BrN2O4 , and an InChI code of 1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 .Scientific Research Applications
Synthesis of Advanced Multifunctional Compounds
The compound is used in the synthesis of advanced multifunctional compounds. It is meticulously synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C .
Anti-Corrosion Applications
The compound has shown significant anti-corrosion potential. It was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS . The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound .
Antimicrobial Applications
The compound has demonstrated antimicrobial prowess against a spectrum of bacterial and fungal pathogens viz., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans and Aspergillus niger . It outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .
Antioxidant Applications
The compound has shown antioxidant potential, quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark . It was found to have an IC 50 value of 113.964±0.076 µg/ml .
Mass Spectral Analysis
The mass spectral analysis is an essential technique to not only confirm the molecular weight of a synthesized compound but also to infer potential fragmentation patterns that can provide invaluable structural insights .
Industrial Applications
The compound has paramount potential in diverse domains—from industrial applications as a corrosion inhibitor to therapeutic avenues given its pronounced antimicrobial and antioxidant capabilities .
properties
IUPAC Name |
diethyl 5-bromopyrimidine-4,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNRCTZJUZGRMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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